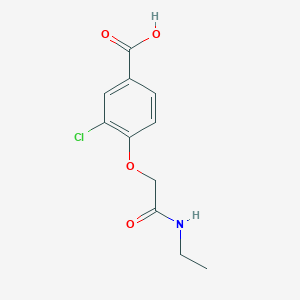

3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzene ring substituted with an ethylamino group and a carboxylic acid group, making it a versatile molecule for research and industrial use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid to introduce the chlorine atom at the 3-position

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

3-Chloro-4-hydroxybenzoic acid

4-(2-(ethylamino)-2-oxoethoxy)benzoic acid

3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid

Uniqueness: 3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features make it distinct from other similar compounds, providing unique opportunities for research and industrial use.

Activité Biologique

3-Chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings regarding this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with ethyl chloroformate and subsequent reactions to introduce the ethylamino and oxoethoxy groups. The yield and purity of the synthesized compound are crucial for evaluating its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. In particular:

- Gram-positive Bacteria : The compound showed moderate antibacterial activity against various Gram-positive strains, including Staphylococcus aureus and Bacillus subtilis. Growth inhibition zones were recorded, with diameters ranging from 8 mm to 15 mm depending on the concentration used .

- Yeast Strains : The compound also demonstrated effectiveness against Candida albicans, with a growth inhibition zone measuring approximately 8 mm .

Antibiofilm Activity

Biofilm formation by bacteria presents a significant challenge in clinical settings. The compound exhibited moderate antibiofilm activity against Enterococcus faecium and Staphylococcus aureus, with minimum biofilm eradication concentrations (MBEC) recorded at 125 µg/mL for both strains . This suggests potential applications in treating biofilm-associated infections.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of related benzoic acid derivatives found that modifications to the benzoic structure significantly influenced antimicrobial potency. The introduction of various functional groups often enhanced activity against resistant strains .

- Toxicity Assessments : Toxicity evaluations using Daphnia magna indicated that while some derivatives showed moderate toxicity, others, including certain analogs of this compound, were less toxic than their precursors. This highlights the importance of structural modifications in reducing toxicity while maintaining efficacy .

Research Findings

A comprehensive analysis of various studies reveals several key insights into the biological activity of this compound:

Propriétés

IUPAC Name |

3-chloro-4-[2-(ethylamino)-2-oxoethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-2-13-10(14)6-17-9-4-3-7(11(15)16)5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETMPYFTPBVTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.